3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 g/mol This compound is known for its unique structure, which includes a piperidine-2,6-dione core linked to an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopiperidine-2,6-dione with an isoindoline derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoindoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds like lenalidomide and thalidomide, it may exhibit different pharmacological activities and therapeutic potential .
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-6-5-11(13(17)14-12)15-7-9-3-1-2-4-10(9)8-15/h1-4,11H,5-8H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHSCYAWWAUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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